1-Ethynylcyclopentanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134047. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

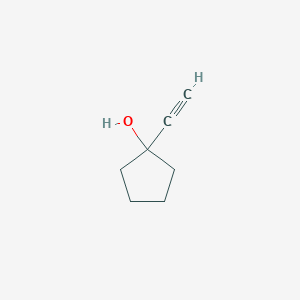

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7(8)5-3-4-6-7/h1,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMDOONLLAJAPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066191 | |

| Record name | Cyclopentanol, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17356-19-3 | |

| Record name | 1-Ethynylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17356-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17356-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanol, 1-ethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanol, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynylcyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethynylcyclopentanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LB5RD2XU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Ethynylcyclopentanol from Cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethynylcyclopentanol from cyclopentanone, a key chemical transformation in organic synthesis. This compound serves as a valuable building block in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science, owing to its versatile terminal alkyne and tertiary alcohol functionalities. This document details the prevalent synthetic methodologies, provides in-depth experimental protocols, and presents quantitative data and reaction workflows to support practical application in a research and development setting.

Introduction and Reaction Overview

The synthesis of this compound from cyclopentanone is primarily achieved through the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cyclopentanone. This reaction, a classic example of carbon-carbon bond formation, results in the formation of a tertiary propargyl alcohol. The most common methods for generating the acetylide nucleophile involve the deprotonation of acetylene gas using a strong base, such as sodium amide in liquid ammonia, or through the use of organometallic reagents like ethynylmagnesium bromide (a Grignard reagent).

The general reaction scheme is as follows:

This guide will focus on two primary synthetic routes:

-

Method A: Reaction with Sodium Acetylide in Liquid Ammonia

-

Method B: Enantioselective Alkynylation using a Zinc Catalyst

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic methods for producing this compound.

| Parameter | Method A: Sodium Acetylide in Liquid Ammonia (Adapted from Cyclohexanone procedure) | Method B: Enantioselective Alkynylation with Zn(OTf)₂/TBAF·3H₂O |

| Primary Reagents | Cyclopentanone, Sodium, Acetylene, Liquid Ammonia | Cyclopentanone, Acetylene, Zn(OTf)₂, TBAF·3H₂O |

| Solvent | Liquid Ammonia, Diethyl Ether | Acetonitrile (MeCN) |

| Reaction Temperature | -33 °C (boiling point of liquid ammonia) | -10 °C |

| Reaction Time | ~20 hours (for ammonia evaporation) | 120 minutes |

| Molar Ratio (Acetylene:Ketone) | Excess acetylene is bubbled through the solution | 2:1 |

| Catalyst Loading | Not applicable | 0.05 mol with respect to starting materials |

| Reported Yield | 65-75% (for the analogous cyclohexanol derivative)[1] | Not explicitly stated, but optimal conditions were established[2] |

| Product Purity | Typically requires distillation for high purity. | Characterized by modern physicochemical analysis techniques.[2] |

Experimental Protocols

Method A: Synthesis via Sodium Acetylide in Liquid Ammonia

This procedure is adapted from a well-established method for the synthesis of 1-ethynylcyclohexanol and is expected to provide good yields for this compound.[1]

3.1.1. Preparation of Sodium Acetylide Solution:

-

Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice condenser.

-

Condense approximately 1 liter of anhydrous ammonia into the flask.

-

While stirring, introduce a small piece of sodium metal to the liquid ammonia. The formation of a persistent blue color indicates the absence of water.

-

Add a catalytic amount (approx. 0.2 g) of ferric nitrate hydrate to the liquid ammonia.[3]

-

Begin bubbling a steady stream of purified acetylene gas through the solution.

-

Gradually add 23 g (1 gram-atom) of sodium metal in small pieces over a period of 30 minutes. The blue color of the dissolved sodium should be rapidly discharged as it reacts to form sodium acetylide.[1] A pale grey suspension of sodium amide will initially form, which will then turn black upon complete conversion to sodium acetylide.[3]

3.1.2. Reaction with Cyclopentanone:

-

Once the sodium has been completely consumed and the formation of sodium acetylide is complete, reduce the flow of acetylene.

-

Slowly add 84.1 g (1 mole) of cyclopentanone dropwise to the stirred suspension of sodium acetylide in liquid ammonia. The addition should take approximately one hour.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stand for about 20 hours to permit the evaporation of the liquid ammonia.[1]

3.1.3. Work-up and Purification:

-

To the solid residue remaining after the evaporation of ammonia, carefully add approximately 400 mL of a mixture of ice and water to decompose the sodium alkoxide.

-

Carefully acidify the resulting mixture with a 50% sulfuric acid solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic layer and the ethereal extracts and wash with 50 mL of brine.

-

Dry the combined organic solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Method B: Enantioselective Synthesis using a Zinc Catalyst

This method provides a route to chiral this compound and is suitable for applications where stereochemistry is critical.[2]

3.2.1. Reaction Setup:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the catalytic system, consisting of Zn(OTf)₂ and TBAF·3H₂O (0.05 mol relative to cyclopentanone), in acetonitrile (MeCN).

-

Cool the reaction mixture to -10 °C.

3.2.2. Reaction Execution:

-

Introduce acetylene gas into the reaction vessel.

-

Add cyclopentanone to the reaction mixture, maintaining a molar ratio of acetylene to cyclopentanone of 2:1.

-

Stir the reaction mixture at -10 °C for 120 minutes.

3.2.3. Work-up and Purification:

-

The specific work-up and purification procedure for this enantioselective synthesis are not detailed in the provided source. However, a typical work-up would involve quenching the reaction with a saturated aqueous solution of ammonium chloride.

-

The product would then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers would be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification of the enantiomerically enriched product would likely be achieved through column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Method A

Caption: Experimental workflow for the synthesis via sodium acetylide.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

-

Physical Properties:

-

Appearance: Colorless to light yellow liquid.[4]

-

Boiling Point: 156-159 °C.

-

Density: 0.962 g/mL at 25 °C.

-

Refractive Index: n20/D 1.474.

-

-

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic sharp peak for the terminal alkyne C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch around 2100 cm⁻¹. A broad O-H stretch for the alcohol will also be present around 3400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the acetylenic proton around δ 2.0-2.5 ppm. The protons of the cyclopentyl ring will appear as multiplets in the upfield region. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR will show signals for the two sp-hybridized carbons of the alkyne group (around δ 70-90 ppm), the quaternary carbon attached to the hydroxyl group, and the carbons of the cyclopentyl ring.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 110.[5]

-

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

-

Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Acetylene Gas: Highly flammable and can be explosive under pressure. Ensure all connections are secure and there are no sources of ignition.

-

Cyclopentanone: Flammable liquid and vapor.

-

Strong Acids and Bases: Corrosive. Handle with appropriate PPE.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

molecular structure and formula of 1-Ethynylcyclopentanol

An In-depth Technical Guide to 1-Ethynylcyclopentanol

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 17356-19-3), a key building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and spectroscopic data. A detailed experimental protocol for its synthesis via the alkynylation of cyclopentanone is provided, alongside a discussion of its chemical reactivity and applications. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering critical data and methodologies to support advanced research and development.

Molecular Structure and Identifiers

This compound is a tertiary alcohol characterized by a five-membered cyclopentane ring. An ethynyl group (-C≡CH) and a hydroxyl group (-OH) are attached to the same carbon atom (C1). This structure provides two highly reactive functional groups, making it a versatile precursor in various synthetic transformations.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-ethynylcyclopentan-1-ol |

| CAS Number | 17356-19-3[1][3][4][5] |

| Molecular Formula | C₇H₁₀O[1][4] |

| Molecular Weight | 110.15 g/mol |

| SMILES | C#CC1(CCCC1)O |

| InChIKey | LQMDOONLLAJAPZ-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

This compound is typically a low-melting solid or a clear, colorless to yellow liquid.[1][6] It is classified as a flammable liquid and is insoluble in water.[5][7]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Clear colorless to yellow liquid after melting | [1] |

| Boiling Point | 156-159 °C | [5] |

| Density | 0.962 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.474 | [5] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [5] |

| Solubility | Insoluble in water | [1][7] |

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods. The key characteristic signals are summarized below.

Table 3: Spectroscopic Data Summary

| Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethynyl proton (-C≡C-H ), the hydroxyl proton (-OH ), and the eight protons of the cyclopentyl ring are observable.[3][8] |

| ¹³C NMR | Resonances for the seven carbon atoms are present, including two distinct signals for the sp-hybridized carbons of the alkyne and signals for the five sp³-hybridized carbons of the cyclopentane ring.[8] |

| IR Spectroscopy | Key absorption bands include a strong, broad peak for the O-H stretch (~3400 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (~3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (~2100 cm⁻¹).[3][4][9] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 110, corresponding to the molecular weight of the compound.[3][4] |

Synthesis and Experimental Protocols

Synthetic Pathway

The most common and direct method for synthesizing this compound is through the nucleophilic addition of an acetylide anion to cyclopentanone.[2] This reaction, a variant of the Favorskii reaction, involves the deprotonation of acetylene by a strong base or the use of a metal acetylide, which then attacks the electrophilic carbonyl carbon of cyclopentanone. Subsequent protonation of the resulting alkoxide yields the final product.[2] Recent studies have focused on developing enantioselective methods to produce chiral versions of the alcohol.[10]

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported enantioselective synthesis of this compound.[10]

Objective: To synthesize this compound via the catalytic alkynylation of cyclopentanone.

Materials:

-

Cyclopentanone

-

Acetylene (gas)

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Acetonitrile (MeCN), anhydrous

-

Standard reagents for aqueous workup (e.g., saturated ammonium chloride solution, organic solvents for extraction)

Procedure:

-

Catalyst Preparation: In a flame-dried, inert-atmosphere reaction vessel, the catalytic system consisting of Zn(OTf)₂ and TBAF·3H₂O (0.05 mol total loading with respect to the starting materials) is prepared in anhydrous acetonitrile.

-

Reaction Setup: The reaction vessel is cooled to -10 °C.

-

Addition of Reactants: Cyclopentanone is added to the catalyst solution. Acetylene gas is then bubbled through the reaction mixture. A molar ratio of 2:1 (acetylene to cyclopentanone) is maintained.[10]

-

Reaction Monitoring: The reaction is stirred vigorously at -10 °C for 120 minutes. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

-

Characterization: The purity and identity of the final compound are confirmed using spectroscopic methods (NMR, IR, MS) as detailed in Table 3.

Chemical Reactivity and Applications

The utility of this compound stems from its dual functionality. It is primarily used as a versatile building block in organic synthesis.[1][2][7][11]

-

Alkyne Group Reactions: The terminal alkyne is its most reactive site. The acidic terminal proton can be easily removed to form a nucleophilic acetylide, which can be used in C-C bond-forming reactions. The triple bond itself is a substrate for numerous transformations:

-

Hydroxyl Group Reactions: The tertiary alcohol can be protected or converted into a leaving group for substitution reactions, although steric hindrance can limit its reactivity.

-

Applications in Materials Science: this compound has been used as a ligand in the self-assembly of a luminescent Au-Cu alkynyl cluster, demonstrating its potential in the development of novel materials with interesting photophysical properties.[5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor and causes serious eye and respiratory irritation.[6]

Table 4: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS02 | H226: Flammable liquid and vapor[3] |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H302: Harmful if swallowed[3][6]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[5] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from heat, sparks, open flames, and other sources of ignition.[6]

-

Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and strong reducing agents.[6]

-

Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a valuable and versatile intermediate in organic chemistry. Its readily accessible functional groups—the terminal alkyne and the tertiary alcohol—provide a platform for a wide array of synthetic transformations. A solid understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 17356-19-3 | Benchchem [benchchem.com]

- 3. This compound | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 98 17356-19-3 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound(17356-19-3) 1H NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. B23109.14 [thermofisher.cn]

An In-depth Technical Guide on the Favorskii Reaction for the Synthesis of 1-Ethynylcyclopentanol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the Favorskii reaction mechanism for the synthesis of 1-Ethynylcyclopentanol, a valuable building block in organic synthesis. It includes a comprehensive overview of the reaction, detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow.

Introduction to the Favorskii Reaction

The Favorskii reaction, in the context of synthesizing this compound, refers to the nucleophilic addition of an acetylide to a ketone.[1][2] This specific transformation, more accurately termed an ethynylation, is a powerful method for forming carbon-carbon bonds and introducing a reactive alkyne moiety into a molecule.[2] It is crucial to distinguish this from the Favorskii rearrangement, which involves the rearrangement of α-halo ketones to form carboxylic acid derivatives.[3][4]

The synthesis of this compound via the Favorskii reaction involves the reaction of cyclopentanone with acetylene in the presence of a strong base. The base deprotonates the terminal alkyne (acetylene) to form a nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of cyclopentanone.[2] Subsequent protonation of the resulting alkoxide yields the desired propargyl alcohol, this compound.

Reaction Mechanism

The mechanism of the Favorskii reaction for the synthesis of this compound proceeds through the following key steps:

-

Deprotonation of Acetylene: A strong base, such as potassium hydroxide (KOH) or an alkoxide, deprotonates acetylene to form a potassium acetylide intermediate. This is a reversible process.[5]

-

Nucleophilic Attack: The highly nucleophilic acetylide anion attacks the electrophilic carbonyl carbon of cyclopentanone. This results in the formation of a potassium alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by a protic solvent (like water or alcohol) or during aqueous workup, to yield the final product, this compound.

A potential side reaction in the Favorskii reaction is the aldol condensation of the ketone starting material, which can be promoted by an excess of hydroxide base.[5]

Reaction Pathway Diagram

Caption: Mechanism of the Favorskii Reaction for this compound Synthesis.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | ¹³C NMR: 220.9 (C=O), 38.2, 23.3 ppm¹H NMR: 2.05 ppmIR: 1745 cm⁻¹ (C=O stretch) |

| This compound | C₇H₁₀O | 110.15 | 158-160 | ¹³C NMR: 88.2 (C≡C), 71.5 (C-O), 40.5, 23.5 ppm¹H NMR: 2.45 (s, 1H, ≡C-H), 1.95-1.75 (m, 8H, cyclopentyl), 2.15 (s, 1H, -OH) ppm[2][6]IR: 3300-3400 (O-H stretch), 3310 (≡C-H stretch), 2110 (C≡C stretch) cm⁻¹[7] |

Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below. The first is a general procedure using a strong base, and the second is a more specialized enantioselective method.

Protocol 1: General Synthesis using Potassium Hydroxide

This protocol describes a general method for the ethynylation of cyclopentanone using potassium hydroxide in a suitable solvent.

Materials:

-

Cyclopentanone

-

Potassium hydroxide (KOH), finely powdered

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or liquid ammonia)

-

Acetylene gas

-

Apparatus for handling gaseous reagents and performing reactions under anhydrous conditions

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube is assembled and flame-dried. The flask is charged with finely powdered potassium hydroxide and anhydrous THF.

-

Acetylene Introduction: The flask is cooled in an ice bath, and acetylene gas is bubbled through the stirred suspension to form the potassium acetylide.

-

Addition of Cyclopentanone: A solution of cyclopentanone in anhydrous THF is added dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

-

Reaction: The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Enantioselective Synthesis using a Zinc Catalyst[1]

This protocol details an enantioselective synthesis of this compound.

Materials:

-

Cyclopentanone

-

Acetylene gas

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Acetonitrile (MeCN), anhydrous

-

Reaction vessel suitable for low-temperature reactions and handling of gaseous reagents

Procedure:

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, the Zn(OTf)₂/TBAF·3H₂O complex catalytic system is prepared.

-

Reaction Conditions: The reaction is carried out in acetonitrile as the solvent.

-

Reagent Addition: Cyclopentanone is added to the reaction mixture. The molar ratio of acetylene to cyclopentanone is maintained at 2:1. The combined loading of the catalytic system is 0.05 mol with respect to the starting materials.

-

Reaction: The reaction mixture is stirred for 120 minutes at a temperature of -10 °C.

-

Workup and Purification: The reaction is quenched and worked up using standard procedures to isolate the product. Purification is typically achieved through column chromatography.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The Favorskii reaction provides an effective and straightforward method for the synthesis of this compound from readily available starting materials. Understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate experimental techniques are crucial for achieving high yields and purity. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1286789C - Ethynylation process - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

1-Ethynylcyclopentanol: A Technical Guide to its Discovery and Historical Context in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclopentanol, a tertiary acetylenic alcohol, holds a significant place in the landscape of organic chemistry. Its discovery and synthesis are intrinsically linked to the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii in the early 20th century. This guide provides an in-depth exploration of the historical context surrounding the emergence of this compound, its synthesis through the renowned Favorskii reaction, its physicochemical properties, and its relevance in modern organic synthesis and drug discovery.

The fundamental reaction underpinning the synthesis of this compound is the Favorskii reaction, which involves the addition of an alkyne to a carbonyl group under basic conditions to form a propargyl alcohol.[1][2] The synthesis of this compound is a direct application of this principle, where cyclopentanone is reacted with an acetylene source in the presence of a strong base.[1] While the foundational chemistry has been established for over a century, refined and optimized synthetic protocols for this compound have been continuously developed over the years.[1]

Physicochemical and Spectral Data

A comprehensive summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| CAS Number | 17356-19-3 |

| Appearance | Colorless liquid |

| Boiling Point | 156-159 °C |

| Density | 0.962 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

| Solubility | Sparingly soluble in water |

| pKa (Terminal Alkyne) | ~25 |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the ethynylation of cyclopentanone, a classic example of the Favorskii reaction. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclopentanone.

General Reaction Scheme:

Caption: General schematic of the Favorskii reaction for the synthesis of this compound.

Detailed Experimental Protocol: Enantioselective Alkynylation of Cyclopentanone

A modern and refined protocol for the synthesis of this compound involves an enantioselective approach, as detailed in a recent study.[3] This method utilizes a chiral catalyst system to produce an enantioenriched product.

Materials:

-

Cyclopentanone

-

Acetylene gas

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Acetonitrile (MeCN)

Procedure:

-

A reaction vessel is charged with a solution of cyclopentanone in acetonitrile.

-

The catalytic system, comprising Zn(OTf)₂ and TBAF·3H₂O, is introduced to the reaction mixture. The combined loading of the catalyst is maintained at 0.05 mol with respect to the starting materials.[3]

-

The reaction mixture is cooled to -10 °C.

-

Acetylene gas is bubbled through the solution, with the molar ratio of acetylene to cyclopentanone adjusted to 2:1.[3]

-

The reaction is allowed to proceed for 120 minutes at -10 °C.[3]

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

This method has been optimized by studying various parameters, including temperature, reaction time, catalyst composition, and solvent polarity, to achieve high efficiency and enantioselectivity.[3]

Reaction Mechanism: The Favorskii Reaction

The mechanism of the Favorskii reaction for the synthesis of this compound proceeds through two key steps:

-

Formation of the Acetylide Anion: A strong base, such as potassium hydroxide, deprotonates the terminal alkyne (acetylene), forming a metal acetylide. This acetylide is a potent nucleophile.

-

Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated, typically by the solvent or a weak acid in the workup, to yield the final product, this compound.

Caption: Step-wise mechanism of the Favorskii reaction for this compound synthesis.

Applications in Drug Development and Organic Synthesis

The unique structural features of this compound, namely the terminal alkyne and the tertiary alcohol on a cyclopentyl scaffold, make it a valuable building block in organic synthesis and drug discovery. The terminal alkyne functionality is particularly significant as it can participate in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important pharmacophores in many drug candidates.

The cyclopentane ring system is also a common motif in many biologically active molecules. The incorporation of the this compound moiety can impart specific conformational constraints and lipophilicity to a molecule, which can be crucial for its interaction with biological targets. Therefore, this compound serves as a versatile starting material for the synthesis of complex molecules with potential therapeutic applications.

References

Solubility and Solvent Compatibility of 1-Ethynylcyclopentanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Ethynylcyclopentanol is a key synthetic intermediate in the chemical and pharmaceutical industries. Its bifunctional nature, possessing both a hydroxyl group and a terminal alkyne on a cyclopentane scaffold, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility and solvent compatibility is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility profile of this compound, detailed experimental protocols for its determination, and its relevance in the context of drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value |

| CAS Number | 17356-19-3[1] |

| Molecular Formula | C₇H₁₀O[1] |

| Molecular Weight | 110.15 g/mol [1] |

| Appearance | Clear, colorless to yellow liquid[2] |

| Boiling Point | 156-159 °C[3] |

| Density | 0.962 g/mL at 25 °C[3] |

Solubility Profile

Quantitative Data

Comprehensive quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure, its solubility characteristics can be reliably inferred.

Qualitative Solubility and Solvent Compatibility

The solubility of this compound is governed by the interplay between its polar hydroxyl group and its nonpolar cyclopentyl and ethynyl moieties. The principle of "like dissolves like" is a useful guide for predicting its compatibility with different solvent classes.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble / Sparingly soluble | The nonpolar hydrocarbon portion of the molecule is significantly larger than the polar hydroxyl group, limiting its ability to form a sufficient number of hydrogen bonds with water molecules to overcome the hydrophobic effect.[2] |

| Alcohols (e.g., Methanol, Ethanol, Isopropanol) | Miscible | As a propanolic alcohol, it is expected to be fully miscible with other short-chain alcohols due to favorable hydrogen bonding and van der Waals interactions. |

| Ketones (e.g., Acetone, Methyl Ethyl Ketone) | Miscible | These polar aprotic solvents can act as hydrogen bond acceptors for the hydroxyl group of this compound, while their alkyl portions interact favorably with its nonpolar structure. |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran) | Miscible | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their overall low polarity.[4][5] |

| Hydrocarbons (e.g., Hexane, Toluene) | Soluble to Miscible | The significant nonpolar character of the cyclopentane ring and the ethynyl group allows for strong van der Waals forces with hydrocarbon solvents.[6] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

For applications requiring precise solubility values, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade solvents

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Glass flasks or vials with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Validated analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The presence of undissolved solute is essential to ensure that equilibrium with the solid phase can be established.

-

Equilibration: Seal the flask and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solute to sediment. For finer suspensions, centrifugation can be employed to achieve a clear separation of the liquid and solid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are transferred.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated HPLC or GC method.

-

Replicates: The experiment should be performed at a minimum in triplicate to ensure the precision and accuracy of the results.

Visualizing the Experimental Workflow

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Role in Drug Development and "Click Chemistry"

The terminal alkyne functionality of this compound makes it a valuable participant in "click chemistry," a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Specifically, it is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

In this reaction, the terminal ethynyl group of this compound reacts with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring. This linkage is a common bioisostere for amide bonds and serves as a robust linker in drug design. This methodology is frequently employed for:

-

Fragment-Based Drug Discovery: Linking molecular fragments to generate novel drug candidates.

-

Bioconjugation: Attaching drug molecules to larger biomolecules like proteins or antibodies for targeted delivery.

-

Lead Optimization: Rapidly creating analogues of a lead compound to improve its pharmacological properties.

Visualizing the Role in Drug Discovery

Caption: A diagram illustrating the use of this compound in the synthesis of novel drug candidates using click chemistry.

Conclusion

This compound is a versatile chemical intermediate with a predictable solubility profile, being highly soluble in a wide range of common organic solvents and sparingly soluble in water. For applications demanding high precision, the shake-flask method provides a reliable means of determining its thermodynamic solubility. Its utility is significantly enhanced by the presence of a terminal alkyne group, which allows for its participation in powerful synthetic methodologies such as "click chemistry," making it a valuable tool for researchers and professionals in the field of drug development.

References

- 1. This compound | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound 98 17356-19-3 [sigmaaldrich.com]

- 4. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bre.com [bre.com]

IUPAC nomenclature of 1-Ethynylcyclopentanol and its derivatives

An In-depth Technical Guide to the IUPAC Nomenclature of 1-Ethynylcyclopentanol and Its Derivatives

Introduction

This compound is a key chemical intermediate characterized by a cyclopentanol ring bearing an ethynyl group at the C1 position.[1][2] This structure offers two reactive centers: the hydroxyl group and the terminal alkyne. This versatility makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with applications in the pharmaceutical and chemical industries.[1][3] A precise and systematic naming convention is paramount for researchers and drug development professionals to ensure clarity, reproducibility, and unambiguous communication. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its derivatives, supplemented with physicochemical data, experimental protocols, and logical workflow diagrams.

Core IUPAC Nomenclature: 1-Ethynylcyclopentan-1-ol

The preferred IUPAC name for the core molecule is 1-ethynylcyclopentan-1-ol .[2][4] This name is derived by systematically applying IUPAC nomenclature rules, which prioritize functional groups to define the parent structure and its numbering.

-

Identify the Principal Functional Group : The molecule contains two functional groups: an alcohol (-OH) and an alkyne (-C≡CH). According to IUPAC priority rules, the alcohol group has higher priority than the alkyne. Therefore, the compound is named as an alcohol, with the suffix "-ol".[5][6]

-

Determine the Parent Structure : The alcohol group is attached to a five-carbon ring. This makes the parent structure a "cyclopentanol".[7]

-

Number the Parent Structure : Numbering of the ring begins at the carbon atom attached to the principal functional group (the hydroxyl group). This carbon is assigned locant '1'.

-

Identify and Name Substituents : The ethynyl group (-C≡CH) is treated as a substituent on the cyclopentanol parent. It is located on the same carbon as the hydroxyl group, so it is also at the '1' position.

-

Assemble the Full Name : The substituent name ("1-ethynyl") is prefixed to the parent name ("cyclopentan-1-ol") to form the complete, unambiguous IUPAC name: 1-ethynylcyclopentan-1-ol .

Systematic Nomenclature of Derivatives

The following workflow provides a logical approach to naming derivatives of this compound.

Caption: Logical workflow for applying IUPAC rules to name derivatives.

Rules for Naming Derivatives

-

Substituents on the Cyclopentane Ring :

-

The carbon atom bonded to the hydroxyl and ethynyl groups is always C1.

-

Number the remaining carbons (2 through 5) in the direction that gives the lowest possible locants to any additional substituents.[8]

-

If a choice in numbering exists, assign locants based on alphabetical priority of the substituents.[9]

-

List all substituents in alphabetical order as prefixes to the parent name.

-

-

Modification of the Ethynyl Group :

-

If the terminal hydrogen of the alkyne is replaced, the entire modified alkyne group is named as the substituent. For example, if a bromine atom replaces the hydrogen, the substituent becomes "(bromoethynyl)". The full name would be 1-(bromoethynyl)cyclopentan-1-ol.

-

Data Presentation

Quantitative data for the parent compound, this compound, is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₁₀O | [10][11][12] |

| Molecular Weight | 110.15 g/mol | [2][13] |

| CAS Number | 17356-19-3 | [10][11][12] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 156-159 °C | [14] |

| Density | 0.962 g/mL at 25 °C | [14] |

| Refractive Index | n20/D 1.474 | [14] |

| InChI Key | LQMDOONLLAJAPZ-UHFFFAOYSA-N |[10][11][14] |

Table 2: IUPAC Nomenclature Examples for Derivatives

| Derivative Structure (Description) | Preferred IUPAC Name | Key Rule Applied |

|---|---|---|

| A methyl group at C2 | 2-methyl-1-ethynylcyclopentan-1-ol | Numbering to give the substituent the lowest locant. |

| A chlorine at C3 and a bromine at C4 | 4-bromo-3-chloro-1-ethynylcyclopentan-1-ol | Numbering for the lowest locant set and alphabetizing substituents. |

| A phenyl group replaces the alkyne H | 1-(phenylethynyl)cyclopentan-1-ol | Naming a substituted ethynyl group. |

| An ethyl group at C2 and a methyl at C5 | 2-ethyl-5-methyl-1-ethynylcyclopentan-1-ol | Alphabetical priority in naming (ethyl before methyl). |

Experimental Protocols

The synthesis of this compound is a foundational procedure for accessing its derivatives. The following protocol is based on the nucleophilic addition of an acetylide to cyclopentanone.

Synthesis of this compound via Alkynylation of Cyclopentanone

This protocol describes the synthesis via the nucleophilic addition of acetylene to cyclopentanone, a method analogous to the Favorskii reaction.[3] A specific modern example involves an enantioselective approach using a zinc-based catalytic system.[15]

Objective: To synthesize 1-ethynylcyclopentan-1-ol from cyclopentanone.

Materials:

-

Cyclopentanone

-

Acetylene gas

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Acetonitrile (MeCN), anhydrous

-

Standard glassware for anhydrous reactions (Schlenk line, etc.)

-

Cooling bath

Procedure:

-

Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, prepare the catalytic system by combining Zn(OTf)₂ and TBAF·3H₂O (0.05 mol total loading) in anhydrous acetonitrile.

-

Reaction Setup: Cool the catalyst solution to -10 °C using an appropriate cooling bath.

-

Reagent Addition: Introduce cyclopentanone to the cooled catalyst solution.

-

Alkynylation: Bubble acetylene gas through the reaction mixture. Maintain a molar ratio of acetylene to cyclopentanone of 2:1.[15]

-

Reaction Monitoring: Stir the reaction mixture vigorously at -10 °C for 120 minutes.[15] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-ethynylcyclopentan-1-ol.[16]

Caption: Synthesis of this compound from Cyclopentanone.

Applications in Drug Discovery

While this compound itself is not typically a therapeutic agent, its structural motifs are crucial in medicinal chemistry. The ethynyl group is a versatile handle for introducing molecular complexity via reactions like the Sonogashira coupling or "click" chemistry (copper-catalyzed azide-alkyne cycloaddition).[3][15] These reactions are widely used to synthesize novel compounds for screening as potential drug candidates. Many anticancer drugs, for instance, are derived from natural products or synthetic analogues where such carbon-carbon bond-forming reactions are pivotal in their development.[17][18]

Conclusion

A thorough understanding of IUPAC nomenclature is essential for the accurate identification and synthesis of this compound and its derivatives. The system's rule-based hierarchy, prioritizing the alcohol functional group and employing alphabetical and lowest-locant principles for substituents, provides an unambiguous naming convention. This guide serves as a technical resource, providing the foundational nomenclature, relevant physicochemical data, and a practical synthetic protocol to aid researchers and scientists in the fields of organic chemistry and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17356-19-3 | Benchchem [benchchem.com]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.1 Naming Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound (CAS 17356-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 1-乙炔基环戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethynylcyclopentanol in Sonogashira Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials. 1-Ethynylcyclopentanol is a valuable building block in this reaction, introducing a cyclopentanol-ethynyl moiety that can be a key structural element in various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira cross-coupling reactions.

Core Concepts and Reaction Mechanism

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final cross-coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne, this compound.

-

Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.

A copper-free Sonogashira reaction variant also exists, which is advantageous in situations where copper sensitivity is a concern.

Applications in Pharmaceutical and Chemical Research

The Sonogashira coupling of this compound is a key step in the synthesis of various compounds of interest in drug discovery and materials science. For instance, it has been utilized in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging. A notable example is the synthesis of 1-((4-[¹⁸F]fluorophenyl)ethynyl)cyclopentan-1-ol through the coupling of this compound with 4-[¹⁸F]fluoro-iodobenzene.[2] This highlights the reaction's utility in developing diagnostic agents.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound with Aryl Halides

This protocol provides a general guideline for the Sonogashira cross-coupling reaction between this compound and various aryl halides. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide, aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.05-0.10 mmol, 5-10 mol%).

-

Add the anhydrous solvent (5-10 mL) and the base (3.0 mmol).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | CuI (5) | TEA | THF | RT | 6 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 4 | 85 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (2) | CuI (5) | TEA | THF | RT | 5 | 95 |

| 4 | 1-Iodo-4-fluorobenzene | Pd(PPh₃)₄ (2) | CuI (5) | TEA | THF | 50 | 2 | 88 |

| 5 | 2-Bromopyridine | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 100 | 8 | 78 |

Yields are for isolated products after purification.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

General Experimental Workflow

References

protocol for enantioselective alkynylation of cyclopentanone to yield 1-Ethynylcyclopentanol

Application Note: Enantioselective Alkynylation of Cyclopentanone

Protocol for the Synthesis of (R)- or (S)-1-Ethynylcyclopentanol

This application note provides a detailed protocol for the enantioselective alkynylation of cyclopentanone to produce the chiral tertiary alcohol, 1-Ethynylcyclopentanol. This method is crucial for the synthesis of key intermediates in drug development and materials science, where specific enantiomers are often required for desired biological activity or material properties.

The described protocol is based on a catalytic system utilizing a Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) and Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) complex. This system facilitates the asymmetric addition of acetylene to cyclopentanone, yielding the target compound with high enantioselectivity.

Data Presentation

The efficiency of the enantioselective alkynylation is dependent on several reaction parameters. The following table summarizes the optimized conditions for the synthesis of this compound.

| Parameter | Optimized Value |

| Substrate | Cyclopentanone |

| Reagent | Acetylene |

| Catalytic System | Zn(OTf)₂/TBAF·3H₂O |

| Molar Ratio (Acetylene:Cyclopentanone) | 2:1[1][2] |

| Catalyst Loading (mol %) | 5 mol % (combined)[1][2] |

| Solvent | Acetonitrile (MeCN)[1][2] |

| Temperature | -10 °C[1][2] |

| Reaction Time | 120 minutes[1][2] |

Experimental Workflow

The following diagram illustrates the key steps in the enantioselective alkynylation of cyclopentanone.

Detailed Experimental Protocol

Materials:

-

Cyclopentanone

-

Acetylene gas or a suitable acetylene source

-

Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Low-temperature cooling bath (cryostat or ice-salt bath)

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OTf)₂ (0.025 mmol) and TBAF·3H₂O (0.025 mmol).

-

Add anhydrous acetonitrile (sufficient volume to ensure stirring).

-

Cool the reaction mixture to -10 °C using a suitable cooling bath.

-

-

Addition of Reactants:

-

Reaction:

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

-

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the catalytic cycle for the zinc-catalyzed enantioselective alkynylation of a ketone.

References

Application Note and Protocol: Synthesis of 1-Ethynylcyclopentanol via Grignard Reaction

Abstract

This document provides a detailed protocol for the synthesis of 1-Ethynylcyclopentanol, a tertiary alcohol, through the nucleophilic addition of an ethynyl Grignard reagent to cyclopentanone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used in academic and industrial research for the synthesis of complex organic molecules.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions. Quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a diagram. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The Grignard reaction is a powerful and versatile organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde.[2] The reaction of a Grignard reagent with a ketone is a classic method for synthesizing tertiary alcohols.[2][3]

In this application, this compound is synthesized by reacting ethynylmagnesium bromide with cyclopentanone. The nucleophilic ethynyl group attacks the electrophilic carbonyl carbon of cyclopentanone, forming a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates this intermediate to yield the final product, this compound.[4] This protocol requires strict anhydrous conditions, as Grignard reagents are highly reactive towards protic compounds like water.[2][5]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Step 1: Nucleophilic Addition The ethynylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone.

Step 2: Acidic Workup The resulting magnesium alkoxide is protonated using a mild acid to form the tertiary alcohol, this compound.

Materials and Equipment

3.1 Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Density | Notes |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | 1.74 g/cm³ | Activate before use. |

| Bromoethane | C₂H₅Br | 108.97 | 74-96-4 | 1.46 g/mL | - |

| Cyclopentanone | C₅H₈O | 84.12 | 120-92-3 | 0.948 g/mL | - |

| Acetylene Gas | C₂H₂ | 26.04 | 74-86-2 | - | Typically supplied in a cylinder. |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 | 0.713 g/mL | Must be anhydrous. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | 0.889 g/mL | Must be anhydrous. |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | ~1.07 g/mL | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | 2.66 g/cm³ | For drying. |

| Iodine | I₂ | 253.81 | 7553-56-2 | 4.93 g/cm³ | For activating magnesium. |

3.2 Equipment

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet and bubbler

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and distillation

-

Syringes and needles

Experimental Protocol

CRITICAL: All glassware must be thoroughly oven-dried before use, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the Grignard reagent. [5][6]

Part A: Preparation of Ethylmagnesium Bromide

-

Set up a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (e.g., 2.6 g, 0.107 mol) and a small crystal of iodine into the flask.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.[5]

-

In the dropping funnel, prepare a solution of bromoethane (e.g., 10.9 g, 0.10 mol) in anhydrous diethyl ether (40 mL).

-

Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Gentle heating may be required to start the reaction.[5]

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part B: Formation of Ethynylmagnesium Bromide

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

-

Bubble dry acetylene gas through the solution via a needle below the surface for approximately 1-2 hours. The formation of the less soluble ethynylmagnesium bromide may be observed as a precipitate. This step converts the ethylmagnesium bromide to ethynylmagnesium bromide.

Part C: Reaction with Cyclopentanone

-

While maintaining the temperature at 0 °C, add a solution of cyclopentanone (e.g., 8.4 g, 0.10 mol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel to the stirred ethynylmagnesium bromide suspension.

-

Control the rate of addition to keep the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part D: Work-up and Purification

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[5] This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts. An alternative is to use dilute acid like HCl, but this must be done cautiously.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.[5]

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Data and Characterization

5.1 Product Characterization

The identity and purity of the final product can be confirmed using various analytical techniques.

| Property | Value |

| Appearance | Colorless to light yellow liquid[8] |

| Molecular Formula | C₇H₁₀O[9] |

| Molecular Weight | 110.15 g/mol [10] |

| Boiling Point | 156-159 °C (lit.)[10] |

| Density | 0.962 g/mL at 25 °C (lit.)[10] |

| Refractive Index (n20/D) | 1.474 (lit.)[10] |

| IR Spectroscopy | Expect characteristic peaks for O-H (~3400 cm⁻¹), C≡C-H (~3300 cm⁻¹), C≡C (~2100 cm⁻¹), and C-O (~1100 cm⁻¹) stretches. |

| ¹H NMR Spectroscopy | Expect signals for the acetylenic proton, and the protons of the cyclopentyl ring. |

| ¹³C NMR Spectroscopy | Expect signals for the two acetylenic carbons, the quaternary carbinol carbon, and the carbons of the cyclopentyl ring. |

Visualizations

6.1 Reaction Scheme Diagram

Caption: Overall reaction scheme for the synthesis of this compound.

6.2 Experimental Workflow Diagram

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. adichemistry.com [adichemistry.com]

- 3. homework.study.com [homework.study.com]

- 4. cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 8. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound 98 17356-19-3 [sigmaaldrich.com]

Application Notes and Protocols: The Role of 1-Ethynylcyclopentanol in the Synthesis of Complex Organic Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethynylcyclopentanol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive terminal alkyne and a tertiary alcohol on a cyclopentyl core, allows for a diverse range of chemical transformations. This makes it an attractive starting material or intermediate in the synthesis of pharmaceuticals, natural products, and novel organic materials. The cyclopentane ring is a common motif in biologically active compounds, and the ethynyl group provides a handle for various coupling reactions, most notably Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications:

This compound is a key precursor for the introduction of a functionalized cyclopentyl moiety into larger molecules. Its primary applications include:

-

Sonogashira Coupling: The terminal alkyne readily participates in palladium-copper co-catalyzed cross-coupling reactions with aryl or vinyl halides. This reaction is fundamental for the construction of carbon-carbon bonds and the synthesis of substituted alkynes.

-

Click Chemistry: The ethynyl group is an ideal partner for azide-alkyne Huisgen cycloaddition reactions, often catalyzed by copper(I). This highly efficient and specific reaction is widely used in drug discovery, bioconjugation, and materials science to link molecular fragments.

-

Synthesis of Prostaglandin Analogues: The cyclopentanol core is a key structural feature of prostaglandins, a class of biologically active lipids. This compound can serve as a starting point for the elaboration of the characteristic side chains of these molecules.

-

Synthesis of Carbocyclic Nucleoside Analogues: Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a cyclopentane ring, are an important class of antiviral and anticancer agents. The cyclopentanol ring of this compound can be functionalized to mimic the ribose sugar, while the ethynyl group allows for the attachment of various nucleobases or other heterocyclic systems.

Data Presentation

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Typical Yield (%) | Reference |

| Enantioselective Alkynylation | Cyclopentanone, Acetylene | Zn(OTf)₂/TBAF·3H₂O | This compound | High | [1] |

| Sonogashira Coupling | This compound, Benzyl Chloride | Pd Catalyst, Cu Catalyst, Base | 1-(3-phenylprop-1-yn-1-yl)cyclopentan-1-ol | Not specified | [1] |

| Click Chemistry (CuAAC) | Terminal Alkyne, Azide | Copper(I) source | 1,2,3-Triazole | High | [2][3][4][5][6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Enantioselective Alkynylation of Cyclopentanone

This protocol is based on the methodology described for the enantioselective synthesis of 1-ethynylcyclopentan-1-ol.[1]

Materials:

-

Cyclopentanone

-

Acetylene gas

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Acetonitrile (MeCN), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Cooling bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve Zn(OTf)₂ (0.025 mol) and TBAF·3H₂O (0.025 mol) in anhydrous acetonitrile (MeCN).

-

Cool the resulting solution to -10 °C using a suitable cooling bath.

-

To this cooled solution, add cyclopentanone (1.0 mol).

-